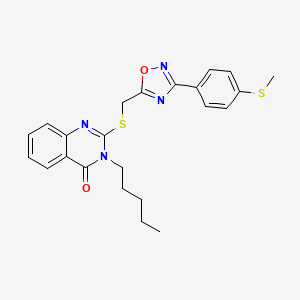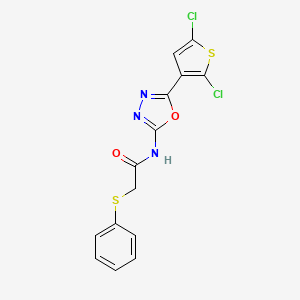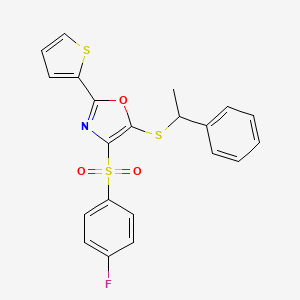![molecular formula C20H27NO4 B2392350 (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate CAS No. 124002-38-6](/img/structure/B2392350.png)
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate” is a complex organic compound . It is related to the class of compounds known as pyrroles, which are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the use of triethylamine and isobutyl chloroformate, followed by a reaction with trifluoroacetic acid and potassium carbonate . The exact synthesis process can vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code provides a textual representation of the compound’s structure .Chemical Reactions Analysis
This compound can undergo various chemical reactions, including those involving amines, sulfonamines, and electrophilic olefins . The specific reactions and their outcomes can depend on the reaction conditions and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 295.4±13.0 °C and a predicted density of 1.076±0.06 g/cm3 .Aplicaciones Científicas De Investigación
- Investigating this compound’s potential as an ACE inhibitor could lead to the development of novel antihypertensive drugs .
- The tert-butyl-substituted hetero-donor TADF compounds, like the one , may serve as non-doped TADF emitters for efficient OLEDs .
Antihypertensive Agents and ACE Inhibitors
Organic Light-Emitting Diodes (OLEDs)
Chemical Transformations and Reactivity
Direcciones Futuras
The future directions for the study and application of this compound could involve further exploration of its chemical reactions and potential biological activities. This could include studies on its interactions with various biological targets and its potential uses in pharmaceutical or industrial applications .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrroles, which are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Pyrroles often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its targets would depend on the chemical environment of the target site.
Biochemical Pathways
Pyrroles are involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Pharmacokinetics
The presence of the tert-butyl group could potentially influence the compound’s pharmacokinetic properties . The tert-butyl group is known to enhance lipophilicity, which could improve cellular absorption and distribution. It could also affect the compound’s metabolic stability .
Result of Action
Based on the general biological activities of pyrroles, the compound could potentially modulate cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group could potentially enhance the compound’s stability under various environmental conditions . .
Propiedades
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGYGPYSYLFSB-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)


![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate](/img/structure/B2392278.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)

![4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2392285.png)

